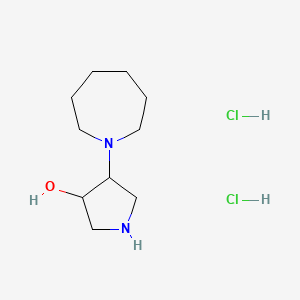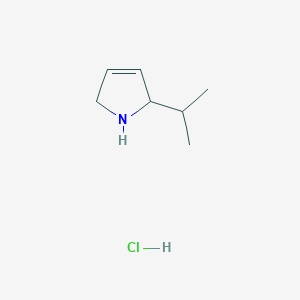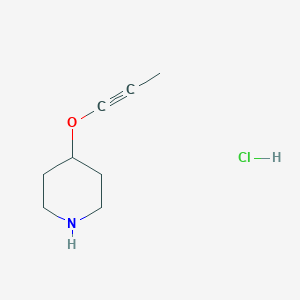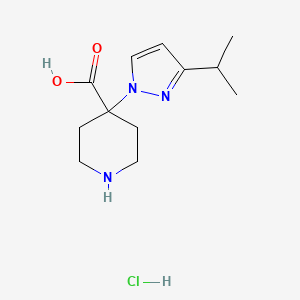![molecular formula C15H18ClNO2S B1486043 Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride CAS No. 2208785-86-6](/img/structure/B1486043.png)
Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of a suitable precursor with sulfur sources under controlled conditions.
Introduction of the phenyl group: This step involves the coupling of the thiophene ring with a phenyl group, often using palladium-catalyzed cross-coupling reactions.
Aminoethyl substitution: The phenyl group is then functionalized with an aminoethyl group through nucleophilic substitution reactions.
Esterification: The carboxylate group is introduced via esterification reactions.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-5-phenyl-2-thiophenecarboxylate: Similar structure but lacks the aminoethyl group.
Thiophene-2-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride is unique due to the presence of both the aminoethyl and phenyl groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 5-[3-(2-aminoethyl)phenyl]thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-2-18-15(17)14-7-6-13(19-14)12-5-3-4-11(10-12)8-9-16;/h3-7,10H,2,8-9,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNRNQVCBVCMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC(=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride](/img/structure/B1485960.png)



![6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B1485964.png)
![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride](/img/structure/B1485965.png)
![tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride](/img/structure/B1485967.png)
![3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1485970.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1485973.png)


![2-Isopropyl-1-[(methylsulfonyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1485978.png)
![N,N-Dimethyl(octahydrocyclopenta[c]pyrrol-5-yl)methanamine dihydrochloride](/img/structure/B1485982.png)
![5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1485984.png)
